molecular formula C19H19ClN2O2 B15188610 5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid CAS No. 141246-02-8

5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid

Cat. No.: B15188610
CAS No.: 141246-02-8
M. Wt: 342.8 g/mol
InChI Key: GGFDXYZTXQPHDY-UHFFFAOYSA-N
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Description

5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.

    Attachment of Propanoic Acid Moiety: The propanoic acid group can be attached via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of infections or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    5-Chloro-2-methylbenzimidazole: A similar compound with a different substitution pattern.

    2-((4-Methylphenyl)methyl)-1H-benzimidazole: A compound with a similar structure but lacking the chloro and propanoic acid groups.

Uniqueness

5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Properties

CAS No.

141246-02-8

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

3-[5-chloro-2-[(4-methylphenyl)methyl]benzimidazol-1-yl]butanoic acid

InChI

InChI=1S/C19H19ClN2O2/c1-12-3-5-14(6-4-12)10-18-21-16-11-15(20)7-8-17(16)22(18)13(2)9-19(23)24/h3-8,11,13H,9-10H2,1-2H3,(H,23,24)

InChI Key

GGFDXYZTXQPHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC3=C(N2C(C)CC(=O)O)C=CC(=C3)Cl

Origin of Product

United States

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